Etalocib sodium

Description

Etalocib has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific.

Etalocib is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.

Properties

IUPAC Name |

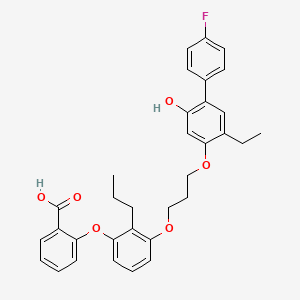

sodium;2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FO6.Na/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23;/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIMGQSBSDJNC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32FNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152608-41-8 | |

| Record name | Etalocib sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152608418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETALOCIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993NUX18GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etalocib Sodium: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etalocib sodium, also known as LY293111, is an investigational drug that has been evaluated for its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1] Its mechanism of action is multifaceted, primarily involving the antagonism of the leukotriene B4 receptor and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, well-documented pathways:

-

Leukotriene B4 (LTB4) Receptor Antagonism: Etalocib is a potent and selective antagonist of the high-affinity leukotriene B4 receptor (BLT1).[2] LTB4 is a powerful lipid mediator involved in inflammatory responses, attracting and activating leukocytes such as neutrophils.[3][4] By blocking the LTB4 receptor, Etalocib inhibits the downstream signaling cascades that lead to inflammation and cell proliferation.[5]

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism: Etalocib also functions as an agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by Etalocib leads to the transcription of target genes that can modulate these cellular processes.

Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from preclinical studies, illustrating the potency and efficacy of this compound in various assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki for [3H]LTB4 Binding | 25 nM | Human Neutrophils | |

| IC50 for LTB4-induced Ca2+ Mobilization | 20 nM | Human Neutrophils | |

| Inhibition of Pancreatic Cancer Cell Proliferation (IC50) | Concentration-dependent | MiaPaCa-2, AsPC-1 | |

| Induction of Apoptosis in Pancreatic Cancer Cells | Time and concentration-dependent | MiaPaCa-2, AsPC-1 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Guinea Pig (LTB4-induced airway obstruction) | ED50 = 14 µg/kg (i.v.), 0.4 mg/kg (p.o.) | Inhibition of airway obstruction | |

| Athymic Mice (Pancreatic cancer xenograft) | 250 mg/kg/day (p.o.) | Inhibition of tumor growth |

Signaling Pathways Modulated by this compound

The dual mechanism of action of this compound results in the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways.

LTB4 Receptor Antagonism Pathway

Etalocib competitively binds to the BLT1 receptor, preventing the binding of its natural ligand, LTB4. This blockade inhibits the G-protein-coupled signaling cascade, leading to the downregulation of pro-inflammatory and pro-proliferative pathways such as NF-κB and MAP kinases.

PPARγ Agonism Pathway

As a PPARγ agonist, Etalocib binds to the PPARγ nuclear receptor. This complex then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the induction of apoptosis and inhibition of cell growth in cancer cells.

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, detailed methodologies for seminal experiments are provided below.

[3H]LTB4 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the LTB4 receptor.

-

Cell Preparation: Human neutrophils are isolated from peripheral blood of healthy donors using standard density gradient centrifugation.

-

Membrane Preparation: Isolated neutrophils are homogenized in a hypotonic buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of the membrane preparation.

-

Add 25 µL of [3H]LTB4 (radiolabeled ligand) at a final concentration of approximately 0.5 nM.

-

Add 25 µL of varying concentrations of this compound or unlabeled LTB4 (for competition).

-

Incubate at 4°C for 60 minutes.

-

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of Etalocib that inhibits 50% of specific [3H]LTB4 binding) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTB4-induced increases in intracellular calcium concentration.

-

Cell Preparation: Human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer.

-

Assay Procedure:

-

The dye-loaded cells are washed and resuspended in a calcium-containing buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The baseline fluorescence is measured using a fluorometric plate reader.

-

LTB4 is added to stimulate the cells, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the LTB4-induced calcium response against the concentration of this compound.

PPARγ Reporter Gene Assay

This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter.

-

Assay Procedure:

-

Transfected cells are plated in a 96-well plate.

-

Cells are treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or vehicle control.

-

After an incubation period (typically 24 hours), the cells are lysed.

-

-

Detection: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle-treated control. The EC50 value (concentration of Etalocib that produces 50% of the maximal response) can be determined from the dose-response curve.

Conclusion

This compound presents a compelling dual mechanism of action, targeting both inflammatory and cell proliferation pathways through LTB4 receptor antagonism and PPARγ agonism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The intricate signaling pathways modulated by Etalocib underscore the complexity of its biological effects and highlight the need for continued research to fully elucidate its clinical utility.

References

- 1. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 5. pnas.org [pnas.org]

The Multi-Targeted Action of LY293111 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY293111, a small molecule inhibitor, has demonstrated significant anti-cancer properties, particularly in pancreatic and other solid tumors.[1] Its mechanism of action is multifaceted, engaging several key biological targets within cancer cells to induce apoptosis and inhibit proliferation.[2][3] This technical guide provides an in-depth analysis of the biological targets of LY293111, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.

Core Biological Targets of LY293111

LY293111 exerts its anti-neoplastic effects by modulating the activity of at least two primary protein targets: the Leukotriene B4 (LTB4) receptors and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It may also possess inhibitory effects on 5-lipoxygenase.[2]

-

Leukotriene B4 Receptor (BLT) Antagonism: LY293111 functions as a potent antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for LTB4.[1] LTB4, a product of the 5-lipoxygenase pathway, is a pro-inflammatory eicosanoid that has been shown to promote cancer cell proliferation and survival. By blocking LTB4 binding, LY293111 inhibits the downstream signaling cascades that contribute to tumor growth.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism: In addition to its BLT antagonism, LY293111 acts as an agonist for PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis. Activation of PPARγ by LY293111 is another mechanism through which it can induce anti-cancer effects.

Quantitative Analysis of LY293111 Activity

The efficacy of LY293111 in cancer cells has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its activity.

Table 1: In Vitro Efficacy of LY293111 in Pancreatic Cancer Cells

| Parameter | Cell Lines | Concentration | Effect | Citation |

| Inhibition of Proliferation & Induction of Apoptosis | Wide range of pancreatic cancer cell lines | 100–500 nM | Time and concentration-dependent | |

| S-Phase Cell Cycle Arrest | MiaPaCa-2, AsPC-1 | 250 nmol/L | Dramatic increase in S-phase cells after 48h | |

| Apoptosis Induction | MiaPaCa-2 | 250 nM | 17.4% apoptotic cells after 24h | |

| Apoptosis Induction | MiaPaCa-2 | 500 nM | 59.3% apoptotic cells after 24h | |

| Apoptosis Induction | AsPC-1 | 250 nM | 8.9% apoptotic cells after 24h | |

| Apoptosis Induction | AsPC-1 | 500 nM | 48.3% apoptotic cells after 24h |

Table 2: Receptor Activity of LY293111

| Target Receptor | Activity | IC50 | Citation |

| PPARγ | Agonist | ~4 μM |

Signaling Pathways Modulated by LY293111

LY293111's engagement of its biological targets leads to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of LTB4-Mediated Pro-Survival Signaling

By blocking the LTB4 receptors, LY293111 prevents the activation of downstream pro-proliferative and anti-apoptotic pathways. One of the key pathways inhibited is the ERK1/2 signaling cascade.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of LY293111-induced cell death is through the intrinsic, or mitochondria-mediated, apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent caspase activation.

Induction of S-Phase Cell Cycle Arrest

LY293111 has been shown to induce cell cycle arrest in the S-phase. This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin A, Cyclin E, and Cyclin-dependent kinase 2 (CDK2).

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the effects of LY293111 on cancer cells.

Experimental Workflow

A typical workflow for assessing the anti-cancer effects of LY293111 involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and cell cycle progression, followed by in vivo studies to confirm its efficacy in a tumor model.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of LY293111 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

[3H]-Thymidine Labeling: Add [3H]-thymidine to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [3H]-thymidine.

-

Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow and treat cells with LY293111 on glass coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.25% Triton X-100) to allow entry of the labeling reagents.

-

TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Collection and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by the propidium iodide (PI).

-

PI Staining: Resuspend the cells in a solution containing the fluorescent DNA intercalating agent, propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and control cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin A, CDK2, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

LY293111 is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. Its ability to concurrently antagonize LTB4 receptors and activate PPARγ leads to the potent induction of apoptosis and cell cycle arrest in cancer cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of LY293111 and other targeted cancer therapies. While a phase II clinical trial of LY293111 in combination with gemcitabine for advanced pancreatic adenocarcinoma did not demonstrate a survival benefit, the compound's distinct mechanisms of action warrant further investigation, potentially in different therapeutic combinations or patient populations.

References

- 1. A novel anti-pancreatic cancer agent, LY293111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Etalocib Sodium: A Technical Guide to its Function as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etalocib sodium (also known as LY293111) is a multifaceted compound initially developed as a potent antagonist for the leukotriene B4 (LTB4) receptor. Subsequent research has revealed its broader mechanism of action, which includes direct agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis, making it a significant target for therapeutic intervention in metabolic diseases and oncology. Evidence indicates that this compound can induce adipogenic differentiation in vitro and functionally activate PPARγ, with a reported IC50 value of approximately 4 µM for PPARγ receptors.[1] This technical guide provides a detailed overview of this compound's function as a PPARγ agonist, presenting available quantitative data, standardized experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and workflows.

Introduction to PPARγ and its Agonists

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

The activation of PPARγ is central to numerous physiological processes:

-

Adipogenesis : PPARγ is considered a master regulator of fat cell differentiation.

-

Insulin Sensitization : It enhances insulin sensitivity, primarily in adipose tissue, by modulating the expression of genes involved in glucose and lipid metabolism.

-

Anti-inflammatory Effects : PPARγ activation can suppress the expression of pro-inflammatory genes.

Synthetic agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone, Pioglitazone), are used clinically as insulin sensitizers for the treatment of type 2 diabetes. This compound represents a compound with a distinct chemical structure that also engages this critical regulatory pathway.

This compound as a PPARγ Agonist: Mechanism of Action

This compound's interaction with PPARγ initiates a cascade of molecular events that modulate gene expression. The binding of Etalocib to the Ligand Binding Domain (LBD) of PPARγ induces a conformational change in the receptor. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, which are essential for the initiation of transcription.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for a PPARγ agonist like this compound.

Quantitative Data

The primary quantitative measure reported for this compound's activity on PPARγ is its inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, which in this context, pertains to its interaction with the receptor.

| Compound | Parameter | Value | Target | Reference |

| This compound | IC50 | ~ 4 µM | PPARγ Receptors | [1] |

Note: Further quantitative data, such as binding affinity (Ki/Kd) or transactivation potency (EC50), are not extensively reported in the currently available literature.

Detailed Experimental Protocols

The characterization of a compound as a PPARγ agonist involves several key in vitro experiments. While the specific protocols used for this compound are not publicly detailed, the following sections describe standardized, representative methodologies widely used in the field.

PPARγ Ligand Binding Assay

This assay determines the ability of a test compound to displace a known, labeled ligand from the PPARγ Ligand Binding Domain (LBD), thereby measuring its binding affinity. A common method is a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: To quantify the binding affinity (IC50, Ki) of this compound for the PPARγ LBD.

Materials:

-

Recombinant human PPARγ-LBD (often GST-tagged)

-

Fluorescently-labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Lanthanide-labeled anti-tag antibody (e.g., Europium-labeled anti-GST)

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well microplates

-

TR-FRET capable plate reader

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution containing the PPARγ-LBD, the fluorescent ligand, and the labeled antibody.

-

Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted this compound or control compounds (positive control: a known agonist like Rosiglitazone; negative control: DMSO vehicle) to the wells of a 384-well plate.

-

Reaction Incubation: Add the PPARγ-LBD/ligand/antibody working solution (e.g., 15 µL) to all wells. Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound. Plot the ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[2]

PPARγ Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Objective: To determine the functional potency (EC50) of this compound as a PPARγ agonist.

Materials:

-

Mammalian cell line (e.g., HEK293T, Cos-7)

-

Expression plasmid for full-length human PPARγ.

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., PPRE-tk-Luc).

-

Control plasmid for transfection normalization (e.g., Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and serum.

-

Test compound (this compound).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

-

Luciferase Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity in each well using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Adipocyte Differentiation Assay

This assay provides functional evidence of PPARγ agonism by assessing the compound's ability to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Objective: To qualitatively and quantitatively assess the ability of this compound to induce adipogenesis.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1, human adipose-derived stem cells).

-

Growth medium (e.g., DMEM with 10% calf serum).

-

Differentiation medium (DM): Growth medium supplemented with an adipogenic cocktail (e.g., 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin).

-

Test compound (this compound).

-

Formalin solution (10%).

-

Oil Red O staining solution.

-

Isopropanol (100%).

-

Microscope and spectrophotometer.

Methodology:

-

Cell Culture: Culture preadipocytes in growth medium until they reach confluence.

-

Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of this compound or a positive control (e.g., Rosiglitazone).

-

Maturation: After 2-3 days, replace the medium with growth medium containing insulin and the test compound. Continue to culture for an additional 8-12 days, replacing the medium every 2-3 days.

-

Staining for Lipid Droplets:

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash again and stain with Oil Red O solution for 30-60 minutes. This stains the intracellular lipid droplets red.

-

Wash away excess stain with water.

-

-

Quantification:

-

Qualitative: Visualize and photograph the stained cells under a microscope to observe the morphology and number of lipid-containing cells.

-

Quantitative: Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm. Increased absorbance corresponds to greater lipid accumulation.

-

Conclusion

This compound is a multi-target agent whose pharmacological profile includes clinically relevant agonism of PPARγ. With a reported IC50 of approximately 4 µM, it demonstrates direct interaction with this key nuclear receptor. The functional consequence of this interaction is evidenced by its ability to drive adipogenic differentiation, a hallmark of PPARγ activation. While its potency as a PPARγ agonist may be lower than that of dedicated TZD-class drugs, this activity is a critical component of its overall biological effect and warrants consideration in preclinical and clinical research. The standardized protocols provided in this guide offer a robust framework for further investigation and characterization of this compound and novel compounds targeting the PPARγ pathway.

References

Etalocib Sodium: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etalocib sodium, also known as LY293111, is a potent and selective small molecule that has been investigated for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its dual mechanism of action as a high-affinity antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1) and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its complex signaling pathways and experimental workflows.

Introduction

This compound is a synthetic compound that has garnered significant interest for its unique pharmacological profile. Initially developed as a potent and selective antagonist of the BLT1 receptor, it effectively blocks the pro-inflammatory signaling cascade initiated by leukotriene B4. Subsequent research revealed its activity as a PPARγ agonist, a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cell differentiation. This dual functionality suggests a complex and multifaceted impact on cellular processes, making it a subject of extensive preclinical investigation.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Leukotriene B4 Receptor Antagonism: this compound is a competitive antagonist of the BLT1 receptor, a G-protein coupled receptor (GPCR) that mediates the potent chemoattractant and pro-inflammatory effects of LTB4. By binding to the BLT1 receptor, this compound prevents the downstream signaling events that lead to leukocyte activation, chemotaxis, and the release of inflammatory mediators.

-

PPARγ Agonism: this compound also functions as an agonist for PPARγ, a ligand-activated transcription factor. Activation of PPARγ leads to the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory gene expression. This mechanism contributes to the overall anti-inflammatory and potential anti-neoplastic effects of the compound.

Signaling Pathways

The dual mechanism of action of this compound involves distinct signaling pathways that ultimately converge to modulate inflammatory and cellular growth processes.

Etalocib Sodium: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etalocib sodium, also known by its developmental codes LY293111 and VML-295, is a potent and selective small molecule that has garnered significant interest in the fields of inflammation and oncology.[1] It functions as a dual-acting agent, exhibiting antagonism at the leukotriene B4 (LTB4) receptor and agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological activities of this compound, tailored for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of Etalocib. Its chemical structure is characterized by a complex diaryl ether linkage. The systematic IUPAC name for this compound is sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate | [1] |

| Synonyms | LY293111 sodium, VML-295 sodium | [1] |

| CAS Number | 152608-41-8 | |

| Molecular Formula | C₃₃H₃₂FNaO₆ | |

| Molecular Weight | 566.60 g/mol | |

| Exact Mass | 566.2081 | |

| SMILES | CCCc1c(cccc1Oc2ccccc2C(=O)[O-])OCCCOc3cc(c(cc3CC)-c4ccc(cc4)F)O.[Na+] |

Synthesis of Etalocib

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, the synthesis can be conceptualized based on principles of ether and biaryl synthesis. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the diaryl ether and biphenyl linkages.

A potential synthetic workflow is outlined below. This diagram represents a logical sequence of reactions that could be employed to construct the Etalocib molecule.

Biological Activity and Mechanism of Action

Etalocib's dual mechanism of action contributes to its anti-inflammatory and anti-neoplastic properties.

Table 2: Biological Activity of Etalocib

| Target | Activity | Potency | Reference |

| Leukotriene B4 Receptor (LTB4R) | Antagonist | IC₅₀ ≈ 5–10 nM | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | EC₅₀ ≈ 1–5 µM |

Leukotriene B4 Receptor Antagonism

Leukotriene B4 is a potent lipid mediator of inflammation that, upon binding to its receptor (BLT1), triggers a signaling cascade leading to chemotaxis, degranulation, and production of reactive oxygen species in immune cells. By competitively inhibiting this interaction, Etalocib can mitigate these pro-inflammatory responses.

PPARγ Agonism

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. As an agonist, Etalocib binds to and activates PPARγ. The activated receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to anti-inflammatory and anti-proliferative effects.

Pharmacokinetics

Preclinical studies in Fischer 344 rats have provided initial insights into the pharmacokinetic profile of Etalocib. Following oral administration of [¹⁴C]-labeled Etalocib, the primary metabolic pathway was found to be glucuronidation. The major metabolites identified were phenolic (ether), acyl, and bisglucuronides of the parent compound. A portion of Etalocib-derived material was observed to be irreversibly bound to plasma proteins, which may contribute to a longer than expected half-life of the total radioactivity compared to the parent drug.

Table 3: Preclinical Pharmacokinetic Observations in Rats

| Parameter | Observation | Reference |

| Primary Metabolic Pathway | Glucuronidation | |

| Major Metabolites | Phenolic, acyl, and bisglucuronides | |

| Plasma Protein Binding | Irreversible binding of a fraction of drug-related material |

Experimental Protocols

Leukotriene B4 Receptor Binding Assay (Radioligand Competition)

This protocol describes a general method for determining the binding affinity of a test compound like Etalocib to the LTB4 receptor.

Methodology:

-

Membrane Preparation: A cell line or tissue known to express the LTB4 receptor (e.g., guinea pig spleen homogenate) is homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound (Etalocib).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding affinity (Ki).

PPARγ Agonist Activity Assay (Reporter Gene Assay)

This protocol outlines a common method to assess the agonist activity of a compound on PPARγ.

Methodology:

-

Cell Culture: A suitable mammalian cell line is engineered to co-express the full-length human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.

-

Treatment: The engineered cells are treated with varying concentrations of the test compound (Etalocib). A known PPARγ agonist is used as a positive control.

-

Incubation: The cells are incubated to allow for compound uptake, receptor activation, and reporter gene expression.

-

Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding a substrate that produces a luminescent or colorimetric signal.

-

Data Analysis: The signal intensity is proportional to the level of PPARγ activation. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

Conclusion

This compound is a fascinating molecule with a dual mechanism of action that has shown promise in preclinical models of inflammation and cancer. Its complex chemical structure presents interesting synthetic challenges, and its biological activity is mediated through two important signaling pathways. This guide provides a foundational understanding of this compound for researchers and developers, summarizing its key chemical and biological properties and outlining the experimental approaches used to characterize such molecules. Further investigation into its clinical pharmacokinetics and efficacy will be crucial in determining its therapeutic potential.

References

The History and Development of LY293111: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY293111, also known as etalocib, is a potent and selective second-generation leukotriene B4 (LTB4) receptor antagonist developed by Eli Lilly and Company. Initially investigated for its anti-inflammatory properties in conditions such as asthma, psoriasis, and rheumatoid arthritis, its development for these indications was discontinued. Subsequently, LY293111 was repurposed for oncology, with a primary focus on pancreatic cancer, where it demonstrated preclinical efficacy in inhibiting proliferation and inducing apoptosis. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and experimental evaluation of LY293111, presenting key data in a structured format and detailing experimental methodologies.

Introduction: The Discovery of a Second-Generation LTB4 Receptor Antagonist

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses by attracting and activating leukocytes.[1] The development of LTB4 receptor antagonists has been a key strategy for treating various inflammatory diseases.[1] LY293111 emerged as a second-generation LTB4 receptor antagonist with significantly improved potency in a variety of functional assays compared to its predecessors.[2]

While the specific details of the initial discovery and medicinal chemistry program by Eli Lilly are not extensively published, LY293111 was identified as a promising candidate for targeting LTB4-mediated inflammation.[3] Its development initially focused on inflammatory conditions where LTB4 is a key pathological driver.

Mechanism of Action

LY293111 exerts its pharmacological effects primarily by acting as a competitive antagonist at the BLT1 receptor, a high-affinity receptor for LTB4. By blocking the binding of LTB4 to BLT1 on immune cells, LY293111 inhibits downstream signaling pathways that lead to chemotaxis, degranulation, and production of pro-inflammatory cytokines.[2]

At higher concentrations, LY293111 has also been shown to inhibit the production of LTB4 and thromboxane B2. Furthermore, it has been identified to have off-target activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which may contribute to some of its biological effects.

Signaling Pathway of LTB4 and Inhibition by LY293111

Preclinical Development

The preclinical evaluation of LY293111 spanned a range of in vitro and in vivo models, initially for inflammatory diseases and later for oncology.

In Vitro Studies

A summary of the key in vitro activities of LY293111 is presented in the table below.

| Assay | System | Species | IC50 / Ki (nM) | Reference |

| [3H]LTB4 Binding | Neutrophils | Human | 17.6 ± 4.8 (IC50) | |

| [3H]LTB4 Binding | Lung Membranes | Guinea Pig | 7.1 ± 0.8 (Ki) | |

| [3H]LTB4 Binding | Spleen Membranes | Guinea Pig | 65 (IC50) | |

| [3H]LTB4 Binding | Not specified | Not specified | 25 (Ki) | |

| Neutrophil Aggregation | Neutrophils | Human | 32 ± 5 (IC50) | |

| Chemiluminescence | Neutrophils | Human | 20 ± 2 (IC50) | |

| Chemotaxis | Neutrophils | Human | 6.3 ± 1.7 (IC50) | |

| Superoxide Production | Adherent Neutrophils | Human | 0.5 (IC50) | |

| Calcium Mobilization | Not specified | Not specified | 20 (IC50) |

In Vivo Studies

LY293111 was evaluated in animal models of asthma and arthritis, demonstrating anti-inflammatory effects.

The focus of in vivo studies later shifted to oncology, particularly pancreatic cancer. In xenograft models using human pancreatic cancer cell lines (AsPC-1 and HPAC) in athymic mice, oral administration of LY293111 at a dose of 250 mg/kg/day significantly inhibited tumor growth over a 24-day period. This inhibition was associated with a massive induction of apoptosis in the tumor tissue.

Clinical Development

Inflammatory Diseases

LY293111 underwent clinical trials for various inflammatory conditions, including asthma, psoriasis, and rheumatoid arthritis. While it was found to be safe and well-tolerated, the development for these indications was ultimately discontinued due to a lack of demonstrated clinical efficacy.

In a study on atopic asthmatic subjects, oral LY293111 (112 mg three times daily for seven days) did not show a significant effect on early or late asthmatic responses to allergen challenge. However, it did significantly reduce the number of neutrophils in bronchoalveolar lavage fluid, indicating a biological effect on neutrophil trafficking.

Oncology

Following the discontinuation of its development for inflammatory diseases, LY293111 was repurposed for the treatment of cancer.

A Phase I dose-escalation study was conducted in 38 patients with advanced solid tumors. The recommended Phase II dose was determined to be 600 mg twice daily, with diarrhea being the dose-limiting toxicity. Two patients, one with chondrosarcoma and one with melanoma, experienced prolonged stable disease.

A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy of LY293111 (600 mg twice daily) in combination with gemcitabine in 122 chemotherapy-naive patients with advanced pancreatic adenocarcinoma. The primary endpoint was 6-month survival. The study did not demonstrate a significant benefit of adding LY293111 to gemcitabine in this patient population.

Summary of Key Clinical Trials

| Phase | Indication | Treatment | Number of Patients | Key Findings | Reference |

| Not Specified | Asthma | LY293111 (112 mg TID) vs. Placebo | 12 | No significant effect on asthmatic responses, but reduced neutrophils in BAL fluid. | |

| I | Advanced Solid Tumors | LY293111 (dose escalation) | 38 | Recommended Phase II dose of 600 mg BID; dose-limiting toxicity was diarrhea. | |

| II | Pancreatic Adenocarcinoma | LY293111 (600 mg BID) + Gemcitabine vs. Placebo + Gemcitabine | 122 | No significant improvement in 6-month survival. |

Experimental Protocols

In Vitro LTB4 Receptor Binding Assay

Objective: To determine the binding affinity of LY293111 for the LTB4 receptor.

Protocol:

-

Membrane Preparation: Human neutrophils or guinea pig lung/spleen tissues are homogenized and centrifuged to isolate the membrane fraction containing the LTB4 receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTB4 ([3H]LTB4) and varying concentrations of LY293111 in a suitable buffer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of LY293111 that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of LY293111 in a preclinical model of pancreatic cancer.

Protocol:

-

Cell Culture: Human pancreatic cancer cell lines (e.g., AsPC-1, HPAC) are cultured in appropriate media.

-

Animal Model: Athymic nude mice (BALB/c nu/nu) are used.

-

Tumor Implantation: A suspension of pancreatic cancer cells (e.g., 3 million cells) is injected subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives oral administration of LY293111 (e.g., 250 mg/kg/day) daily. The control group receives the vehicle.

-

Endpoint: Treatment continues for a defined period (e.g., 24 days). At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Tumors can be further analyzed for markers of apoptosis (e.g., TUNEL assay).

Experimental Workflow for Pancreatic Cancer Xenograft Study

Conclusion and Future Perspectives

LY293111 represents a well-characterized second-generation LTB4 receptor antagonist with a development history that reflects the complexities of drug discovery and repurposing. While its initial promise in inflammatory diseases did not translate into clinical success, its potent biological activity led to its investigation as an anti-cancer agent. The preclinical data in pancreatic cancer were encouraging, demonstrating significant tumor growth inhibition and induction of apoptosis. However, a Phase II clinical trial in combination with gemcitabine did not show a survival benefit.

The story of LY293111 underscores the importance of understanding the intricate roles of inflammatory pathways in different disease contexts. While the direct application of LY293111 in pancreatic cancer may be limited based on current clinical data, the knowledge gained from its development continues to inform research into the role of the LTB4 pathway in both inflammation and oncology. Future research may explore the potential of LTB4 receptor antagonists in other cancer types or in combination with different therapeutic modalities, leveraging a deeper understanding of patient stratification and biomarker-driven approaches.

References

In Vitro Characterization of Etalocib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Etalocib sodium, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail the pharmacological activity of this compound, present key quantitative data in a structured format, outline detailed experimental protocols for its characterization, and provide visual representations of its mechanism of action and experimental workflows.

Core Activity and Mechanism of Action

This compound (also known as LY293111) is an orally active compound that exerts its biological effects primarily through the competitive antagonism of the high-affinity leukotriene B4 receptor (BLT1).[1] LTB4 is a potent lipid mediator involved in a variety of inflammatory responses. By blocking the binding of LTB4 to its receptor, this compound effectively inhibits downstream signaling cascades, leading to the attenuation of inflammatory processes.[2][3]

In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis and inhibit proliferation in human pancreatic cancer cells, suggesting a potential role in oncology.[4]

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key potency and efficacy data.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Radioligand Binding Assay | Human Neutrophil Membranes | Ki for [3H]LTB4 binding | 25 nM | [5] |

| Calcium Mobilization Assay | Human Neutrophils | IC50 vs. LTB4-induced Ca2+ mobilization | 20 nM | |

| Cell Proliferation Assay | MiaPaCa-2 (Pancreatic Cancer) | Inhibition of thymidine incorporation | Concentration- and time-dependent | |

| Cell Proliferation Assay | AsPC-1 (Pancreatic Cancer) | Inhibition of thymidine incorporation | Concentration- and time-dependent | |

| Apoptosis Assay | MiaPaCa-2 and AsPC-1 | Induction of apoptosis | Observed at 250 and 500 nM |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from established methodologies and are intended to serve as a comprehensive guide for reproducing these experiments.

Radioligand Binding Assay for LTB4 Receptor Affinity

This assay determines the binding affinity of this compound to the LTB4 receptor by measuring the displacement of a radiolabeled ligand, [3H]LTB4.

Materials:

-

Human neutrophil cell membranes (or a suitable cell line overexpressing the BLT1 receptor)

-

[3H]Leukotriene B4 ([3H]LTB4)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.

-

To determine non-specific binding, include wells with a high concentration of unlabeled LTB4.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.

LTB4-Induced Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTB4 in target cells, such as neutrophils.

Materials:

-

Human neutrophils or a suitable cell line expressing the BLT1 receptor

-

LTB4

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Isolate and prepare human neutrophils or culture the chosen cell line.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

Plate the cells in a 96-well black, clear-bottom plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a solution of LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated injector.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Determine the peak fluorescence response for each well.

-

Plot the LTB4-induced calcium response as a function of this compound concentration and calculate the IC50 value.

Cell Proliferation (Thymidine Incorporation) Assay

This assay assesses the effect of this compound on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa-2, AsPC-1)

-

Complete cell culture medium

-

This compound

-

[3H]Thymidine

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH) or scintillation fluid

-

Scintillation counter or a cell harvester and filter mats

Procedure:

-

Seed the pancreatic cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

During the final few hours of the incubation period (e.g., 4-6 hours), add [3H]thymidine to each well.

-

After the labeling period, wash the cells with PBS.

-

Precipitate the DNA by adding cold TCA and incubating on ice.

-

Wash the wells to remove unincorporated [3H]thymidine.

-

Lyse the cells with NaOH or a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. Alternatively, use a cell harvester to collect the precipitated DNA onto filter mats for counting.

-

Express the results as a percentage of the vehicle-treated control and determine the concentration- and time-dependent effects of this compound on cell proliferation.

Visualizations

Signaling Pathway

The following diagram illustrates the Leukotriene B4 (LTB4) signaling pathway and the point of inhibition by this compound. LTB4 binds to its G protein-coupled receptor (GPCR), BLT1, leading to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These events ultimately result in various cellular responses, such as chemotaxis, degranulation, and the production of pro-inflammatory mediators. This compound acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and initiating this signaling cascade.

Caption: LTB4 Signaling Pathway and this compound Inhibition.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the in vitro characterization of a receptor antagonist like this compound. The process begins with primary screening to identify compounds with activity at the target receptor, followed by secondary assays to confirm potency and mechanism of action, and finally, cell-based assays to evaluate the compound's effect on cellular functions.

Caption: In Vitro Characterization Workflow for a Receptor Antagonist.

References

- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 4. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Etalocib Sodium and the Arachidonate 5-Lipoxygenase (Alox5) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of etalocib sodium's interaction with the arachidonate 5-lipoxygenase (Alox5) pathway. This compound, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). While not a direct inhibitor of the Alox5 enzyme, its mechanism of action is intrinsically linked to the downstream effects of this critical inflammatory pathway. This document elucidates the Alox5 signaling cascade, details the mechanism of action of this compound, presents quantitative data on its biological activity, and provides comprehensive experimental protocols for relevant assays.

The Arachidonate 5-Lipoxygenase (Alox5) Signaling Pathway

The Alox5 pathway is a key inflammatory cascade that begins with the liberation of arachidonic acid from the cell membrane. The central enzyme, arachidonate 5-lipoxygenase (Alox5), in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted into two main classes of pro-inflammatory leukotrienes:

-

Leukotriene B4 (LTB4): Synthesized from LTA4 by the enzyme leukotriene A4 hydrolase (LTA4H). LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of inflammatory responses.

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Formed by the conjugation of LTA4 with glutathione, a reaction catalyzed by leukotriene C4 synthase (LTC4S). These leukotrienes are primarily involved in smooth muscle contraction, increased vascular permeability, and mucus secretion, and are key mediators in asthma and allergic reactions.

Figure 1: Overview of the Alox5 signaling pathway.

Mechanism of Action of this compound

This compound functions as a selective and competitive antagonist of the high-affinity LTB4 receptor, BLT1. By binding to this receptor, it prevents the binding of endogenous LTB4, thereby inhibiting the downstream signaling events that lead to leukocyte activation and chemotaxis. This targeted action effectively dampens the inflammatory response mediated by LTB4 without directly affecting the enzymatic activity of Alox5 or the production of other leukotrienes.

Figure 2: this compound as a competitive antagonist of the BLT1 receptor.

Quantitative Data

The potency of this compound as an LTB4 receptor antagonist has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| Ki | 25 nM | [3H]LTB4 binding to human neutrophils | [1][2] |

| IC50 | 20 nM | LTB4-induced calcium mobilization in human neutrophils | [1][2] |

| IC50 | 17.6 nM | Inhibition of [3H]LTB4 binding to isolated human neutrophils | |

| IC50 | 6.3 nM | Inhibition of LTB4-induced chemotaxis of human neutrophils |

Experimental Protocols

LTB4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the LTB4 receptor using [3H]LTB4.

Materials:

-

Isolated human neutrophil membranes

-

[3H]LTB4 (radioligand)

-

Unlabeled LTB4 (for determining non-specific binding)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method. Homogenize the neutrophils in a hypotonic buffer and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [3H]LTB4 (at a concentration near its Kd) and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of [3H]LTB4 and 50 µL of a saturating concentration of unlabeled LTB4 (e.g., 1 µM).

-

Competitive Binding: 50 µL of [3H]LTB4 and 50 µL of varying concentrations of the test compound.

-

-

Incubation: Add 100 µL of the neutrophil membrane preparation to each well. Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for a competitive LTB4 receptor binding assay.

Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to LTB4 and the inhibitory effect of an antagonist.

Materials:

-

Cells expressing the LTB4 receptor (e.g., human neutrophils or a recombinant cell line)

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

LTB4 (agonist)

-

Test compound (e.g., this compound)

-

Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C in the dark.

-

Wash: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Incubation: Add the test compound (this compound) at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: Inject LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence and absence of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[3]

Alox5 Enzyme Inhibition Assay (for context)

This protocol provides a general method for measuring the direct inhibition of Alox5 enzyme activity.

Materials:

-

Recombinant human Alox5 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 2 mM CaCl2, 2 mM ATP, pH 7.5)

-

Test compound

-

Known Alox5 inhibitor (e.g., Zileuton) as a positive control

-

HPLC system with a UV detector

Procedure:

-

Enzyme Activation: Pre-incubate the Alox5 enzyme in the assay buffer.

-

Inhibitor Incubation: Add the test compound or positive control at various concentrations to the activated enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard.

-

Product Extraction: Extract the lipoxygenase products using a solid-phase extraction cartridge.

-

HPLC Analysis: Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at 235 nm (for 5-HETE) and 270 nm (for LTB4 diene conjugate).

-

Data Analysis: Quantify the amount of Alox5 products formed. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a highly specific LTB4 receptor antagonist that indirectly modulates the Alox5 pathway by blocking the pro-inflammatory effects of one of its key end-products. Its mechanism of action downstream of Alox5 makes it a valuable tool for studying the role of LTB4 in various inflammatory conditions and a potential therapeutic agent for diseases driven by LTB4-mediated inflammation. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other LTB4 receptor antagonists.

References

Unraveling the Pharmacodynamics of Etalocib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etalocib sodium, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, with a secondary activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Initially investigated for inflammatory conditions, its pharmacodynamic profile has garnered significant interest for its potential applications in oncology, particularly in pancreatic cancer. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Core Pharmacodynamic Properties

This compound exerts its biological effects through a dual mechanism of action, primarily by antagonizing the high-affinity LTB4 receptor (BLT1) and, to a lesser extent, by activating the nuclear receptor PPARγ.

Leukotriene B4 Receptor Antagonism

This compound is a highly potent and selective competitive antagonist of the LTB4 receptor. This antagonism blocks the binding of the pro-inflammatory lipid mediator LTB4, thereby inhibiting downstream signaling cascades that promote inflammation, cell proliferation, and survival.

The following table summarizes the key quantitative parameters defining the LTB4 receptor antagonist activity of this compound.

| Assay | Target/Cell Type | Parameter | Value | Reference |

| [³H]LTB4 Binding Assay | Human Neutrophils | IC₅₀ | 17.6 ± 4.8 nM | |

| [³H]LTB4 Binding Assay | Guinea Pig Lung Membranes | Kᵢ | 7.1 ± 0.8 nM | |

| LTB4-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀ | 32 ± 5 nM | |

| LTB4-induced Chemiluminescence | Human Neutrophils | IC₅₀ | 20 ± 2 nM | |

| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 6.3 ± 1.7 nM | |

| LTB4-induced Superoxide Production | Adherent Human Neutrophils | IC₅₀ | 0.5 nM | |

| LTB4-induced Calcium Mobilization | Human Neutrophils | IC₅₀ | 20 nM | [2] |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

In addition to its potent LTB4 receptor antagonism, this compound has been identified as a PPARγ agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The agonist activity of Etalocib on PPARγ is considered a secondary mechanism that may contribute to its overall pharmacological profile. However, the anticancer effects of Etalocib in pancreatic cancer models appear to be mediated primarily through LTB4 receptor antagonism, as the concentrations required for these effects are significantly lower than its IC₅₀ for PPARγ activation (~4 µM).[1]

Signaling Pathways and Mechanisms of Action

The dual activities of this compound result in the modulation of distinct signaling pathways, leading to its anti-inflammatory and anti-cancer effects.

LTB4 Receptor Signaling Pathway

This compound competitively inhibits the binding of LTB4 to its G-protein coupled receptor, BLT1. This blockade prevents the activation of downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C, which ultimately leads to a reduction in intracellular calcium mobilization and the inhibition of pro-inflammatory and pro-proliferative responses.

PPARγ Signaling Pathway

As a PPARγ agonist, this compound can diffuse into the nucleus and bind to the PPARγ receptor. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the transcription of genes involved in metabolic regulation and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and published literature involving this compound and similar compounds.

[³H]LTB4 Receptor Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and Kᵢ) of this compound to the LTB4 receptor.

-

Materials:

-

Human neutrophil membranes or guinea pig lung membranes

-

[³H]LTB4 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Non-labeled LTB4 (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, add the membrane preparation, [³H]LTB4 (at a concentration near its Kₑ), and either buffer (for total binding), non-labeled LTB4 (for non-specific binding), or this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

-

LTB4-Induced Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTB4.

-

Materials:

-

Human neutrophils or other LTB4 receptor-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

LTB4 (agonist)

-

This compound (test compound)

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with automated injection capabilities

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the physiological salt solution and add to a microtiter plate.

-

Incubate the cells with various concentrations of this compound or vehicle control.

-